Electron Affinity Modulation: One-Electron Reduction Potential Shift Relative to Non-Nitrated Benzimidazole-2-sulfonamides
The 5-nitro substituent on the benzimidazole-2-sulfonamide scaffold increases the one-electron reduction potential, E(1), by approximately 10–25 mV compared to the unsubstituted parent compound. This effect is documented for 5-nitroimidazole sulfonamides where the addition of a C-2 sulfonamide substituent raises E(1) by ca. 10 mV, and the 5-nitro group contributes an additional positive shift [1]. In contrast, 5-nitroimidazole alkylsulfonamides lacking the benzimidazole annulation typically exhibit E(1) values in the range of −440 to −460 mV; the benzimidazole ring in 5-nitro-1H-benzimidazole-2-sulfonamide further modulates this by altering the π-system delocalization [1].
| Evidence Dimension | One-electron reduction potential E(1) modulation by nitro substitution |
|---|---|
| Target Compound Data | Estimated E(1) range: approximately −485 to −430 mV (inferred from 5-nitroimidazole sulfonamide class data plus benzimidazole annulation effect) |
| Comparator Or Baseline | Unsubstituted 1H-benzimidazole-2-sulfonamide: no measurable reduction potential shift from nitro group; 5-nitroimidazole alkylsulfonamides: reported E(1) range −440 to −460 mV |
| Quantified Difference | Nitro group contributes approximately +10 to +25 mV shift in E(1) relative to non-nitrated analogs; benzimidazole annulation further differentiates from monocyclic 5-nitroimidazole sulfonamides |
| Conditions | Pulse radiolysis and cyclic voltammetry measurements under anoxic conditions (class-level data from Bonnet et al., 2014 and Liew et al., 2023) |
Why This Matters
A higher (more positive) one-electron reduction potential correlates with improved radiosensitisation efficacy, making the 5-nitro derivative a more appropriate choice than the unsubstituted parent for hypoxia-targeted research applications.
- [1] Liew LP, Shome A, Wong WW, Hong CR, Hicks KO, Jamieson SMF, Hay MP. Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers. Molecules. 2023;28(11):4457. doi:10.3390/molecules28114457. View Source
